molecular formula C18H19F2N3O2 B2571002 (2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2320888-78-4

(2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No.: B2571002
CAS No.: 2320888-78-4
M. Wt: 347.366
InChI Key: GUSAWNIGRHITHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone” is a chemical compound with the molecular formula C12H13F2NO . It is also known by its IUPAC name, (2,4-Difluorophenyl) (4-piperidinyl)methanone . The compound has an average mass of 225.234 Da and a monoisotopic mass of 225.096527 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H13F2NO . It contains a piperidinyl group attached to a methanone group, which is further connected to a 2,4-difluorophenyl group .


Physical And Chemical Properties Analysis

The compound is a crystal - powder with a white - almost white color . It has a molecular weight of 276.71 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-12-2-5-17(22-21-12)25-11-13-6-8-23(9-7-13)18(24)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSAWNIGRHITHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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